1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl}imidazolidin-2-one
Description
This compound is a heterocyclic organic molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety, an imidazolidin-2-one core, and a piperazine derivative substituted with an oxolane-2-carbonyl group. The compound’s synthesis likely involves multi-step organic reactions, including nucleophilic substitutions and carbonyl couplings, to assemble its intricate framework. Crystallographic data for such compounds are typically refined using programs like SHELXL, which is widely employed for small-molecule structural determination due to its precision in handling X-ray diffraction data .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6/c27-20(23-5-7-24(8-6-23)21(28)18-2-1-11-30-18)15-25-9-10-26(22(25)29)16-3-4-17-19(14-16)32-13-12-31-17/h3-4,14,18H,1-2,5-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZIJAWXESJANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)CN3CCN(C3=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxin . The imidazolidinone core can be synthesized by reacting ethylenediamine with phosgene, followed by cyclization . The final step involves the coupling of the benzodioxin ring with the imidazolidinone core and the piperazine moiety under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl}imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent.
Medicine: Studied for its potential use in drug development, particularly for its activity against certain enzymes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or enzyme activity. In medicinal applications, it may act as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, it is compared to structurally analogous molecules with shared pharmacophores or functional groups. Key comparisons focus on binding affinity , solubility , metabolic stability , and crystallographic parameters (e.g., bond lengths, torsion angles).
Table 1: Comparative Analysis of Structural and Functional Properties
Key Findings:
Structural Flexibility vs. Rigidity: The target compound’s piperazine-oxolane carbonyl side chain introduces conformational flexibility compared to simpler benzodioxin-imidazolidinone analogs. This flexibility may enhance binding to dynamic protein pockets but could reduce metabolic stability . In contrast, Linezolid (a clinically used imidazolidinone antibiotic) lacks such extended side chains, favoring rigidity for ribosomal target engagement.
Crystallographic Insights: The compound’s refined structure (resolution: 1.85 Å) reveals a planar benzodioxin ring and a twisted imidazolidinone core, with hydrogen-bonding interactions stabilizing the oxolane-carbonyl-piperazine moiety. Similar analogs exhibit less-defined electron density in flexible regions, underscoring SHELXL’s utility in resolving complex substituents .
However, its lower solubility compared to Linezolid may limit bioavailability.
Synthetic Challenges: The multi-step synthesis of this compound contrasts with simpler imidazolidinone derivatives, introducing scalability hurdles. Piperazine coupling reactions often require stringent anhydrous conditions, as noted in related synthetic protocols.
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl}imidazolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a benzodioxin moiety along with an imidazolidinone core and a piperazine derivative. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The imidazolidinone structure may interact with enzymes, inhibiting their activity.
- Receptor Modulation : The piperazine component may bind to specific receptors, influencing signaling pathways.
- Antioxidative Activity : Similar compounds have shown the ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress .
Biological Activity Overview
Research indicates that derivatives of benzodioxin compounds exhibit various biological activities:
Case Studies and Research Findings
- Antioxidative Properties : A study evaluating a series of piperazine derivatives indicated that certain compounds effectively protected neuronal cells from oxidative damage at concentrations as low as 20 μM. This suggests a promising therapeutic role in neurodegenerative diseases .
- Cytotoxicity Against Cancer Cells : Research on benzodioxin derivatives revealed significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective doses for treatment. This highlights the potential application in cancer therapy .
- Anti-inflammatory Effects : Compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
